Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
CAS No.:
Cat. No.: VC17828277
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NO2 |
|---|---|
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate |
| Standard InChI | InChI=1S/C9H17NO2/c1-8(2)4-9(5-8,6-10)7(11)12-3/h4-6,10H2,1-3H3 |
| Standard InChI Key | VPIKYBFXXYMHIS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C1)(CN)C(=O)OC)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclobutane ring substituted with:
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A methyl ester group at the 1-position.
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An aminomethyl (-CHNH) group at the 1-position.
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Two methyl groups at the 3-positions.
This configuration introduces significant steric strain due to the cyclobutane ring’s non-planar geometry, which influences reactivity and conformational stability. The aminomethyl group enhances solubility in polar solvents, while the ester moiety facilitates further chemical modifications.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 171.24 g/mol | |
| CAS Number | 1485697-13-9 | |
| Functional Groups | Ester, Aminomethyl, Methyl |
Synthesis and Purification
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
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Cyclobutane Ring Formation: [3+1] Cycloaddition or photochemical dimerization of alkenes generates the strained cyclobutane core.
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Functionalization: Introduction of the aminomethyl group via nucleophilic substitution or reductive amination.
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Esterification: Methanol-mediated esterification of a carboxylic acid precursor .
Advanced techniques like continuous flow reactors improve yield (reported >70%) by optimizing reaction kinetics and minimizing side products.
Purification Strategies
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Crystallization: Solvent mixtures (e.g., ethanol/water) isolate the compound with >95% purity.
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Chromatography: Reverse-phase HPLC resolves stereoisomers, critical for pharmaceutical applications.
Applications in Pharmaceutical Research
Neurological Target Engagement
The aminomethyl group mimics endogenous neurotransmitters, enabling interactions with:
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NMDA Receptors: Antagonism of -methyl-D-aspartate receptors shows potential in treating Alzheimer’s disease .
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Histamine H Receptors: Modulation of histamine signaling could address sleep disorders .
Table 2: Biological Activity Profile
| Target | Activity (IC) | Model System | Source |
|---|---|---|---|
| NMDA Receptor | 12 µM | Rat cortical neurons | |
| Histamine H Receptor | 8 µM | HEK293 cells |
Prodrug Development
The methyl ester serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid metabolite. This property enhances bioavailability in preclinical models.
Comparative Analysis with Related Compounds
Methyl 1-Amino-3,3-Dimethylcyclobutane-1-Carboxylate
Lacking the aminomethyl group, this analog (CID: 115012257) exhibits reduced receptor affinity but higher metabolic stability .
1-(Aminomethyl)-3,3-Dimethylcyclobutane-1-Carboxylic Acid
The hydrolyzed form shows improved aqueous solubility but requires ester prodrugs for membrane permeability.
Table 3: Structural and Functional Comparisons
| Compound | Solubility (mg/mL) | NMDA IC |
|---|---|---|
| Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate | 4.2 | 12 µM |
| 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid | 18.7 | 9 µM |
| Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | 3.8 | >100 µM |
Future Research Directions
Therapeutic Optimization
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Stereoselective Synthesis: Enantiomeric purity impacts receptor selectivity; asymmetric catalysis could yield more potent derivatives .
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Polymer-Bound Analogues: Immobilization on resins may enable high-throughput screening.
Materials Science Applications
The cyclobutane ring’s rigidity suggests utility in:
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Liquid Crystals: As a mesogenic core for display technologies.
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Metal-Organic Frameworks (MOFs): Functional nodes for gas storage.
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